(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide
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Overview
Description
(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide is a complex organic compound that features a cyano group, a furan ring, and both dichlorophenyl and iodophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling reactions: The dichlorophenyl and iodophenyl groups are introduced via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the acrylamide: The final step involves the formation of the acrylamide moiety, which can be achieved through the reaction of an appropriate amine with an acrylate ester or acryl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide involves its interaction with specific molecular targets. The cyano group and the halogenated phenyl rings can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-bromophenyl)acrylamide
- (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-chlorophenyl)acrylamide
- (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-fluorophenyl)acrylamide
Uniqueness
The uniqueness of (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodine and cyano groups, along with the furan ring, makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
(Z)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2IN2O2/c21-15-7-5-12(10-16(15)22)19-8-6-14(27-19)9-13(11-24)20(26)25-18-4-2-1-3-17(18)23/h1-10H,(H,25,26)/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIRLDDNSMQNQ-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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